3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide
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Overview
Description
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is an organic compound known for its multifaceted applications in scientific research. Its structure comprises a pyridine ring substituted with a pyrazolyl group and a tetrahydropyranyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide generally involves the condensation of pyridine derivatives with pyrazole and tetrahydropyranyl groups under controlled conditions. Catalysts and solvents are chosen based on the desired yield and purity of the compound.
Industrial Production Methods: Large-scale production of this compound involves streamlined processes with optimized reaction conditions, such as temperature and pressure, to maximize yield. The use of automated reactors and continuous flow systems enhances efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used. Reduction reactions may involve hydrides like sodium borohydride. Substitution reactions might utilize halogenating agents or nucleophiles.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield a higher oxide form, whereas reduction can lead to deoxygenated derivatives. Substitution reactions can introduce various functional groups, thereby altering its properties.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Its derivatives are often explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific biological pathways.
Industry: Used in material science for developing new materials with unique properties and in the chemical industry for the synthesis of specialty chemicals.
Mechanism of Action
Mechanism: The compound interacts with molecular targets through its functional groups, allowing it to inhibit or activate specific biological pathways.
Molecular Targets and Pathways: Typically targets enzymes or receptors involved in key biological processes. The pyridine and pyrazole rings enable it to form strong interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Comparison: Compared to other pyrazole and pyridine derivatives, 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is unique due to the presence of the tetrahydropyranyl group, which imparts distinct physicochemical properties.
Similar Compounds: Examples include compounds like 3-(pyridin-4-yl)-1H-pyrazole and 3-(tetrahydropyran-4-yl)-1H-pyrazole. These compounds share structural similarities but differ in specific substituents, impacting their reactivity and applications.
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Biological Activity
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H18N4O2 |
Molecular Weight | 270.32 g/mol |
CAS Number | [Not provided in sources] |
Solubility | Soluble in DMSO |
Appearance | Crystalline solid |
Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant biological activities. Specifically, the presence of the tetrahydro-2H-pyran group enhances the interaction with biological targets, potentially increasing potency against various diseases.
- ALK5 Inhibition : A study identified derivatives similar to this compound as potent inhibitors of ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. The inhibition of ALK5 leads to reduced cell proliferation and tumor growth in xenograft models, suggesting a promising therapeutic avenue for cancer treatment .
- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines, demonstrating their potential as antitumor agents. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
- Anti-inflammatory Properties : The biological activity extends to anti-inflammatory effects, which are crucial for conditions like rheumatoid arthritis and other inflammatory diseases. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Study 1: Anticancer Activity
A recent investigation into pyrazole derivatives revealed that specific modifications at the pyridine and pyrazole positions significantly enhanced their anticancer properties. For instance, a derivative with a similar structure to this compound exhibited an IC50 value of 25 nM against ALK5 autophosphorylation, indicating strong inhibitory potential .
Case Study 2: In Vivo Efficacy
In vivo studies using CT26 xenograft models demonstrated that oral administration of a closely related compound resulted in significant tumor growth inhibition without noticeable toxicity. This highlights the therapeutic potential of such compounds in clinical settings .
Pharmacological Profiles
The pharmacological profiles of pyrazole derivatives indicate diverse therapeutic potentials:
Activity Type | Observed Effects |
---|---|
Antitumor | Effective against various cancer types |
Anti-inflammatory | Reduction in inflammatory markers |
Antimicrobial | Some derivatives exhibit antimicrobial properties |
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(11-2-1-5-17(20)9-11)16-12-8-15-18(10-12)13-3-6-21-7-4-13/h1-2,5,8-10,13H,3-4,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGAVMPCYLYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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